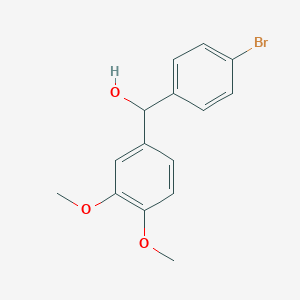

(4-Bromophenyl)(3,4-dimethoxyphenyl)methanol

描述

(4-Bromophenyl)(3,4-dimethoxyphenyl)methanol is a brominated aromatic alcohol featuring a 4-bromophenyl group and a 3,4-dimethoxyphenyl group linked via a hydroxymethane bridge. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting kinase inhibition, antimicrobial activity, or CNS modulation .

属性

IUPAC Name |

(4-bromophenyl)-(3,4-dimethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO3/c1-18-13-8-5-11(9-14(13)19-2)15(17)10-3-6-12(16)7-4-10/h3-9,15,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNNFTUOIOMNAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=CC=C(C=C2)Br)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 3,4-Dimethoxybenzaldehyde

The aldehyde precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde), is synthesized from vanillin via methylation and oxidation. As detailed in the patent CN103804150A, vanillin undergoes methylation with methyl iodide in the presence of potassium carbonate, yielding veratraldehyde. Subsequent reduction with sodium borohydride produces 3,4-dimethoxybenzyl alcohol, which is oxidized back to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC).

Grignard Reaction with 4-Bromophenylmagnesium Bromide

4-Bromophenylmagnesium bromide is prepared by reacting 4-bromobromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF). This Grignard reagent is then added dropwise to a solution of 3,4-dimethoxybenzaldehyde in THF at 0°C. The reaction proceeds via nucleophilic addition, forming the alkoxide intermediate, which is quenched with aqueous ammonium chloride to yield the crude alcohol.

Key Reaction Parameters:

-

Temperature: 0°C to room temperature

-

Solvent: Anhydrous THF

-

Yield: 70–85% after purification by flash chromatography (silica gel, ethyl acetate/hexane).

Advantages:

-

High atom economy.

-

Scalable for industrial production.

Limitations:

-

Sensitivity to moisture and oxygen.

-

Requires strict anhydrous conditions.

Friedel-Crafts Acylation and Ketone Reduction

This two-step approach involves synthesizing the diaryl ketone via Friedel-Crafts acylation, followed by reduction to the secondary alcohol.

Friedel-Crafts Acylation for Diarylmethanone Synthesis

Eaton’s reagent (methanesulfonic acid and P₂O₅) facilitates the acylation of 2,6-dimethoxyphenol with 4-bromobenzoyl chloride. The reaction proceeds at 80°C for 4 hours, yielding (4-bromophenyl)(3,4-dimethoxyphenyl)methanone.

Reaction Conditions:

Reduction of the Ketone to Alcohol

The ketone is reduced using sodium borohydride (NaBH₄) in methanol at room temperature. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via extraction with ethyl acetate and brine washing.

Optimization Insights:

-

Excess NaBH₄ (1.5 equivalents) ensures complete reduction.

-

Purification by column chromatography (petroleum ether/ethyl acetate) achieves >95% purity.

Advantages:

-

Mild reduction conditions.

-

High functional group compatibility.

Limitations:

-

Multi-step synthesis increases time and cost.

Palladium-Catalyzed Cross-Coupling in Aqueous Media

A green chemistry approach utilizes aqueous-phase Suzuki-Miyaura coupling to form the carbon-carbon bond between aryl boronic acids and brominated precursors.

Synthesis of (4-Bromophenyl)boronic Acid

(4-Bromophenyl)methanol is converted to its pinacol boronate ester via reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in 1,4-dioxane at 90°C. The boronate ester is hydrolyzed to the boronic acid using dilute HCl.

Coupling with 3,4-Dimethoxyphenyl Bromide

The boronic acid reacts with 3,4-dimethoxyphenyl bromide in water using Pd(OAc)₂ as the catalyst and tetrabutylammonium bromide (TBAB) as a phase-transfer agent. The reaction is conducted at 150°C for 20 minutes in a sealed tube, yielding the diarylmethanol after extraction and chromatography.

Key Parameters:

Advantages:

-

Environmentally benign (water as solvent).

-

Rapid reaction time (20 minutes).

Limitations:

-

Requires specialized equipment (sealed tube).

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Grignard Addition | 70–85% | 6–8 hours | High scalability | Moisture-sensitive conditions |

| Friedel-Crafts/Reduction | 75–80% | 8–12 hours | Mild reduction conditions | Multi-step synthesis |

| Aqueous Cross-Coupling | 96% | 20 minutes | Eco-friendly, rapid | High-temperature sealed system required |

化学反应分析

Types of Reactions

(4-Bromophenyl)(3,4-dimethoxyphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO(_{4}) can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH(_{4})) can be employed.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.

Major Products

Oxidation: (4-Bromophenyl)(3,4-dimethoxyphenyl)ketone.

Reduction: (4-Phenyl)(3,4-dimethoxyphenyl)methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antitumor Activity

Recent studies have demonstrated that (4-bromophenyl)(3,4-dimethoxyphenyl)methanol exhibits potent antitumor properties. In vivo experiments indicated its ability to significantly inhibit tumor growth in xenograft models. The compound was found to possess high inhibitory activity against telomerase, an enzyme often upregulated in cancer cells, thereby suggesting its potential as a therapeutic agent for cancer treatment .

Mechanism of Action

The molecular mechanisms underlying the antitumor effects of this compound involve the modulation of telomerase activity. Specifically, it has been shown to interact with dominant-negative mutants of telomerase hTERT, leading to selective effects on tumor cells . This highlights the importance of further exploring its role as a telomerase inhibitor in cancer therapy.

Antibacterial Properties

Synthesis and Evaluation

The compound has also been synthesized as part of a series of methanol derivatives evaluated for antibacterial activity. Studies reported varying degrees of effectiveness against common bacterial strains, indicating that modifications to the phenyl groups can enhance or diminish antibacterial properties . For instance, derivatives with additional functional groups displayed improved inhibition zones when tested against Staphylococcus aureus and Escherichia coli.

Data Table: Antibacterial Activity

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| (3-hydroxy-2,4-dimethoxyphenyl)(phenyl)methanone | 18 | Escherichia coli |

| (3-hydroxy-2,6-dimethoxyphenyl)(phenyl)methanone | 20 | Staphylococcus aureus |

Material Science

Synthesis of Functionalized Polymers

In material science, this compound has been utilized in the synthesis of functionalized polymers. The compound serves as a precursor for creating polymers with specific electronic and optical properties. Its bromine substituent enables further functionalization through nucleophilic substitution reactions, leading to materials suitable for organic electronics and photonic applications .

Crystal Structure Analysis

Structural Insights

The crystal structure of derivatives containing (4-bromophenyl) moieties has been analyzed to understand their packing and intermolecular interactions better. For example, studies have shown that the presence of bromine affects molecular conformation and stability through van der Waals interactions and hydrogen bonding networks . Such insights are crucial for optimizing the design of new compounds with desired properties.

作用机制

The mechanism by which (4-Bromophenyl)(3,4-dimethoxyphenyl)methanol exerts its effects depends on its interaction with molecular targets. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity towards enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects.

相似化合物的比较

Key Observations :

- Polarity : Methoxy groups (e.g., in the target compound) increase polarity compared to methyl analogs (e.g., compound from ), enhancing aqueous solubility.

- Bioactivity : Thiazole and oxadiazole derivatives (e.g., ) exhibit distinct biological profiles due to heterocyclic moieties, which improve target binding.

- Synthetic Efficiency : The thiazol-2-amine derivative achieves an 85% yield, outperforming Claisen-Schmidt condensations (14% yield in ).

生物活性

(4-Bromophenyl)(3,4-dimethoxyphenyl)methanol is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antioxidant, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H17BrO3. It features a bromophenyl group and a dimethoxyphenyl group linked through a methanol moiety. The presence of bromine and methoxy substituents significantly influences its chemical reactivity and biological potential.

Antioxidant Activity

Research indicates that derivatives of this compound demonstrate notable antioxidant properties . Antioxidants play a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress. Studies suggest that compounds with similar structures exhibit the ability to scavenge free radicals effectively, which may contribute to their therapeutic potential .

Anticancer Properties

The anticancer activity of this compound has been explored through various studies. Compounds with similar structural features have shown significant cytotoxic effects against diverse human cancer cell lines. For instance:

- Cytotoxicity : The compound has been reported to inhibit cell growth in various cancer cell lines, including HeLa (cervical carcinoma), HCT-116 (colorectal carcinoma), and A549 (lung adenocarcinoma) cells .

- Mechanisms of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. This mechanism is facilitated by the generation of reactive oxygen species (ROS) and the inhibition of key signaling pathways such as PI3K/Akt .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | Not specified | Apoptosis induction |

| HCT-116 | Not specified | Cell cycle arrest |

| A549 | 4.29 ± 0.79 | ROS production |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity . Studies have demonstrated that compounds with similar structures can inhibit bacterial growth effectively.

Table 2: Antimicrobial Activity

| Compound Name | Zone of Inhibition (mm) | Bacterial Strains Tested |

|---|---|---|

| (4-Bromophenyl)(3-hydroxy-2,4-dimethoxy phenyl)methanone | 12 | E. coli |

| (3-hydroxy-2,4-dimethoxyphenyl)(phenyl)methanone | 10 | S. aureus |

Case Studies

- Study on Antioxidant Capacity : A study evaluated the DPPH radical scavenging activity of various bromophenol derivatives, including those structurally related to this compound. The results indicated a strong correlation between the presence of methoxy groups and increased antioxidant capacity .

- Anticancer Efficacy in Vivo : An animal model study demonstrated that administration of bromophenol derivatives led to reduced tumor size and enhanced survival rates in mice with induced tumors. The study highlighted the role of ROS in mediating these effects .

常见问题

Advanced Question

- Anti-inflammatory Assays : Use carrageenan-induced paw edema models (oral administration at 100 mg/kg) and measure edema suppression (e.g., derivatives showed ~60% inhibition ).

- Toxicity Screening : Calculate Severity Index (SI) values; SI <1 indicates low toxicity. Compare to reference drugs (e.g., indomethacin SI = 2.67 ).

- SAR Studies : Modify substituents (e.g., methoxy vs. bromo groups) to correlate structure with activity.

How can impurity profiles be controlled during large-scale synthesis of this compound?

Advanced Question

- Byproduct Identification : Use LC-MS to detect impurities like (3,4-dimethoxyphenyl)methanol, a known byproduct in related syntheses .

- Process Optimization : Adjust reaction time (TLC monitoring) and temperature to minimize side reactions. For example, extending reflux time beyond 4 hours increases decomposition .

What crystallographic methods are suitable for resolving the 3D structure of this compound derivatives?

Advanced Question

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation of ethyl alcohol or methanol. For example, 2-(4-bromophenylimino)methyl-3,5-dimethoxyphenol yielded crystals suitable for X-ray analysis after 1 hour of reflux .

- Data Refinement : Use software like SHELXL to resolve heavy atoms (Br) and hydrogen bonding networks.

How does the choice of base (NaOH vs. KOH) influence the reaction mechanism and product distribution?

Advanced Question

KOH’s stronger basicity and larger cation radius promote:

- Enhanced enolate formation, accelerating Michael addition.

- Stabilization of charged intermediates, favoring aromatization over cyclocondensation.

In contrast, NaOH may lead to incomplete deprotonation, resulting in mixed products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。